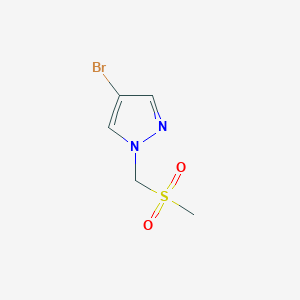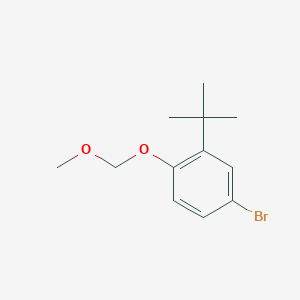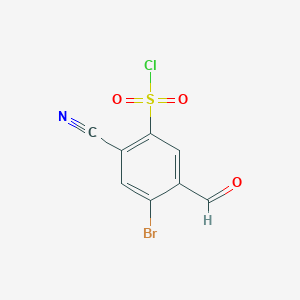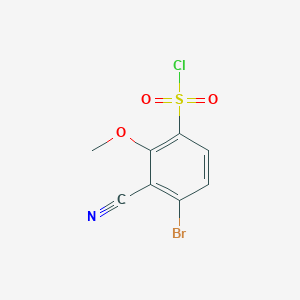
4-Bromo-3-fluoro-5-(trifluoromethyl)phenol
Übersicht
Beschreibung
4-Bromo-3-fluoro-5-(trifluoromethyl)phenol, also known as bromofluorotrifluoromethylphenol, is an organofluorine compound used in a variety of scientific applications. It is a versatile building block for a range of synthetic organic compounds, and is used in the synthesis of drugs, agrochemicals, and other pharmaceuticals. It is also used as an intermediate in the synthesis of various fluorinated compounds. This article will discuss the synthesis method of 4-Bromo-3-fluoro-5-(trifluoromethyl)phenol, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-5-(trifluoromethyl)phenol is used as a reagent in organic synthesis. It is used in the synthesis of drugs, agrochemicals, and other pharmaceuticals. It is also used as a starting material in the synthesis of various fluorinated compounds. Additionally, it is used in the synthesis of fluoroalkylation reagents, which are used in the synthesis of biologically active compounds.
Wirkmechanismus
The reaction of 4-bromo-3-chloro-5-(trifluoromethyl)phenol with potassium fluoride in the presence of a base, such as potassium hydroxide, results in the formation of 4-bromo-3-fluoro-5-(trifluoromethyl)phenol. The reaction occurs through a nucleophilic substitution reaction, where the chlorine atom is replaced by a fluoride ion.
Biochemical and Physiological Effects
4-Bromo-3-fluoro-5-(trifluoromethyl)phenol is not known to have any direct biochemical or physiological effects. However, it is used as a building block for a range of synthetic organic compounds, and is used in the synthesis of drugs, agrochemicals, and other pharmaceuticals, which may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Bromo-3-fluoro-5-(trifluoromethyl)phenol in laboratory experiments has several advantages. It is a versatile building block for a range of synthetic organic compounds, and has a wide range of applications in organic synthesis. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, and should be handled with care to avoid possible hazards. Additionally, it may react with other compounds, which could lead to the formation of unwanted by-products.
Zukünftige Richtungen
Future research on 4-Bromo-3-fluoro-5-(trifluoromethyl)phenol could focus on the development of new synthetic methods and reactions, as well as the exploration of new applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of compounds synthesized using this compound. Finally, research could be conducted to develop more efficient and cost-effective methods for the synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)phenol.
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQSILIVOGSSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250403 | |
| Record name | Phenol, 4-bromo-3-fluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807171-97-6 | |
| Record name | Phenol, 4-bromo-3-fluoro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807171-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-bromo-3-fluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477846.png)


![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1477852.png)

